(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile
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Overview
Description
(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile is a complex organic compound with a unique structure that includes a benzoxazine ring fused with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4aS,8aS)-3-Methoxy-11-methyl-9,10,11,12-tetrahydro-4aH-benzo[2,3]benzofuro[4,3-cd]azepin-6(5H)-one
- (4aS,6R,8aS)-4a,5,9,10,11,12-Hexahydro-6H-benzofuro 3a,3,2-efbenzazepine-3,6-diol (Norsanguinine)
Uniqueness
(4AS,8aS)-3-benzyl-8a-methoxy-octahydro-2H-1,3-benzoxazine-4a-carbonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N2O2 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(4aS,8aS)-3-benzyl-8a-methoxy-2,4,5,6,7,8-hexahydrobenzo[e][1,3]oxazine-4a-carbonitrile |
InChI |
InChI=1S/C17H22N2O2/c1-20-17-10-6-5-9-16(17,12-18)13-19(14-21-17)11-15-7-3-2-4-8-15/h2-4,7-8H,5-6,9-11,13-14H2,1H3/t16-,17+/m1/s1 |
InChI Key |
PFLJRAHBPVSEHQ-SJORKVTESA-N |
Isomeric SMILES |
CO[C@]12CCCC[C@]1(CN(CO2)CC3=CC=CC=C3)C#N |
Canonical SMILES |
COC12CCCCC1(CN(CO2)CC3=CC=CC=C3)C#N |
Origin of Product |
United States |
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